molecular formula C19H21N3O5S B2428000 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941920-37-2

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2428000
M. Wt: 403.45
InChI Key: RIQICRWPGIPYAP-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether. It also contains a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, which is a type of heterocyclic compound containing nitrogen. The presence of the thioacetamide group suggests that the compound might have been synthesized through a thioacylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole moiety would contribute to the aromaticity of the compound, while the tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group would add to its three-dimensionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzo[d][1,3]dioxole moiety might increase its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Activities

Compounds with complex structures similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide are often synthesized for their potential biological activities. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been developed as anti-inflammatory and analgesic agents, highlighting the interest in such compounds for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were found to exhibit significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, underscoring their potential in pharmaceutical research.

Antitumor and Antimicrobial Activities

Further, the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogues has shown promise as antitumor agents, demonstrating potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase (Gangjee et al., 2005). This suggests that molecules with similar structural features may also have potential in cancer research.

Chemical Stability and Degradation Studies

The stability of such compounds under various conditions is also of interest, as evidenced by studies on thiocolchicoside, a molecule with a somewhat related structural motif. Forced degradation studies of thiocolchicoside under different stress conditions provided insight into the stability and degradation pathways of complex molecules, which is crucial for pharmaceutical development (Del Grosso Erika, Silvio, & Grosa Giorgio, 2012).

Safety And Hazards

Without specific information on this compound, it’s impossible to predict its safety and hazards. It would depend on factors such as its toxicity, reactivity, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity against a particular target, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-8-2-7-22-14-4-1-3-13(14)18(21-19(22)25)28-10-17(24)20-12-5-6-15-16(9-12)27-11-26-15/h5-6,9,23H,1-4,7-8,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQICRWPGIPYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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